N-(2-chlorophenyl)-N~2~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide
Overview
Description
N-(2-chlorophenyl)-N~2~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes chlorinated phenyl groups and a methylsulfonyl moiety. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-N~2~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2-chlorophenylamine with 3,4-dichlorophenyl isocyanate to form an intermediate urea derivative.
Sulfonylation: The intermediate is then subjected to sulfonylation using methylsulfonyl chloride in the presence of a base such as triethylamine.
Final Coupling: The final step involves coupling the sulfonylated intermediate with glycine or its derivatives under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-N~2~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to reduce the nitro groups to amines.
Substitution: The chlorinated phenyl groups can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the phenyl rings.
Scientific Research Applications
N-(2-chlorophenyl)-N~2~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-N~2~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide
- N-(3-chlorophenyl)-N~2~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide
- N-(2-chlorophenyl)-N~2~-(3,4-dichlorophenyl)-N~2~-(ethylsulfonyl)glycinamide
Uniqueness
N-(2-chlorophenyl)-N~2~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its chlorinated phenyl groups and methylsulfonyl moiety make it particularly versatile for various applications, distinguishing it from similar compounds.
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-(3,4-dichloro-N-methylsulfonylanilino)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl3N2O3S/c1-24(22,23)20(10-6-7-11(16)13(18)8-10)9-15(21)19-14-5-3-2-4-12(14)17/h2-8H,9H2,1H3,(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEWXTJIRUVZLDL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC=CC=C1Cl)C2=CC(=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl3N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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